The compound can be derived from 4-chlorobenzyl cyanide through a multi-step synthetic route that involves several chemical transformations. It falls under the category of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms. The specific classification of (4-Chloro-benzyl)-cyclobutyl-amine includes:
The synthesis of (4-Chloro-benzyl)-cyclobutyl-amine involves several key steps, primarily starting from 4-chlorobenzyl cyanide. The following outlines a detailed synthesis pathway:
The molecular structure of (4-Chloro-benzyl)-cyclobutyl-amine can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy:
The three-dimensional conformation can also be studied using computational methods like Density Functional Theory (DFT), which helps predict reactivity and interactions with biological targets.
(4-Chloro-benzyl)-cyclobutyl-amine can participate in various chemical reactions typical for amines:
Each reaction's specifics depend on reaction conditions such as temperature, solvent choice, and reagents used .
The mechanism of action for (4-Chloro-benzyl)-cyclobutyl-amine is not extensively documented but can be inferred based on its structural properties:
Research indicates that similar compounds may exhibit pharmacological activities through modulation of neurotransmitter systems or enzyme inhibition .
(4-Chloro-benzyl)-cyclobutyl-amine exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and potential applications in laboratory settings.
(4-Chloro-benzyl)-cyclobutyl-amine has several scientific applications:
(4-Chloro-benzyl)-cyclobutyl-amine, systematically named N-[(4-chlorophenyl)methyl]cyclobutanamine (IUPAC), possesses the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol [4]. Its structure integrates two pharmacologically significant motifs: a planar 4-chlorobenzyl group and a puckered cyclobutyl ring. The cyclobutyl moiety adopts a non-planar, folded conformation with C–C bond angles of approximately 88°, reducing torsional strain while maintaining substantial ring strain (26.3 kcal·mol⁻¹) [5]. This conformation positions substituents in distinct spatial orientations, influencing molecular interactions.
Table 1: Key Structural Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₄ClN |
SMILES Notation | C1CC(C1)NCC2=CC=C(C=C2)Cl |
InChI Key | FFQPTSKQNZIDCJ-UHFFFAOYSA-N |
Cyclobutane Puckering | ~35° fold angle |
Bond Lengths (C–C) | 1.56 Å (cyclobutyl) |
The chlorine atom at the para-position of the phenyl ring enhances electrophilic character and influences lipophilicity (calculated log P ≈ 2.8), while the secondary amine enables salt formation or hydrogen bonding [10]. Spectroscopic characterization includes ¹H NMR (δ 7.3 ppm, aromatic H; δ 3.7 ppm, benzylic CH₂) and IR (ν 3300 cm⁻¹, N–H stretch) .
This compound exemplifies strategic applications of aliphatic amines in drug design:
Conformational Restriction
The cyclobutyl ring restricts rotational freedom of the amine group, reducing entropic penalties during target binding. Cyclobutanes confer ~10-fold enhanced metabolic stability over n-butyl analogs in cytochrome P450 assays due to resistance to oxidative degradation [5]. This property is exploited in protease inhibitors (e.g., cathepsin B linkers in antibody-drug conjugates), where cyclobutyl analogs show improved tumor selectivity [5].
Directed Pharmacophore Placement
The amine nitrogen acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets. In tankyrase inhibitors, cyclobutyl linkers optimize pharmacophore spacing, enhancing π-stacking with tyrosine residues (IC₅₀ improvement from 7.2 μM to 0.4 μM) [5]. Similarly, cyclobutylamine derivatives serve as intermediates for kinase inhibitors (e.g., AKT1), where ring strain influences ATP-binding pocket engagement [5] [6].
Bioisosteric Applications
Cyclobutyl groups replace aryl rings or alkenes to reduce planarity and improve solubility. For instance, cyclobutyl analogs of benzothiazole antifungals exhibit lower melting points (120–130°C) and higher water solubility than biphenyl counterparts, enhancing bioavailability [6].
Table 2: Cyclobutane Advantages in Drug Design
Property | Impact on Drug Efficacy |
---|---|
Ring Strain | Enhances binding affinity to rigid pockets |
Reduced Planarity | Lowers crystallization tendency |
Increased Fractional sp³ Carbon (Fsp³) | Improves solubility and success rates in clinical development |
Cyclobutane chemistry has evolved from academic curiosity to therapeutic relevance:
Early Developments (Pre-2000)
Cyclobutane’s synthesis in 1907 marked fundamental interest in strained carbocycles [5]. Natural products like sceptrin (isolated from Agelas sponges, 1980s) demonstrated antimicrobial properties, highlighting cyclobutane’s biological compatibility [5]. However, synthetic challenges limited medicinal applications until advances in [2+2] photocycloadditions and C–H functionalization enabled scalable routes to substituted cyclobutanes [7].
Rise in Targeted Therapeutics (2000–Present)
The discovery of carboplatin (a platinum-based anticancer drug with cyclobutane-1,1-dicarboxylate) validated cyclobutanes in clinical oncology [5]. Subsequent innovations include:
Current Trends
Today, (4-chloro-benzyl)-cyclobutyl-amine derivatives feature in patents for benzothiazole antifungals (e.g., WO2008139455) and cancer immunotherapies [6]. Their utility as intermediates for Mannich bases—compounds with documented anticancer and antibacterial activities—further underscores pharmacological relevance [3] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1